4-tert-Butyl-4'-n-propylbenzophenone
Description
4-tert-Butyl-4'-n-propylbenzophenone is a substituted benzophenone derivative featuring a tert-butyl group at the 4-position and an n-propyl group at the 4'-position of the benzophenone backbone. Benzophenones are widely utilized as UV absorbers, photoinitiators, and stabilizers in polymers, cosmetics, and industrial formulations. The substituents on the aromatic rings critically influence their physical-chemical behavior, safety profiles, and functional efficacy .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O/c1-5-6-15-7-9-16(10-8-15)19(21)17-11-13-18(14-12-17)20(2,3)4/h7-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOSSKMXBRANIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208451 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-89-1 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4’-n-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The general steps are as follows:
Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride.
Friedel-Crafts Acylation: The acyl chloride is then reacted with a benzene derivative (containing the tert-butyl and n-propyl groups) in the presence of aluminum chloride to form the desired benzophenone derivative.
Industrial Production Methods
In industrial settings, the production of 4-tert-Butyl-4’-n-propylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Reactants: Large quantities of the acyl chloride and benzene derivatives are prepared.
Catalytic Reaction: The Friedel-Crafts acylation is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the final compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-4’-n-propylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzene rings.
Scientific Research Applications
Chemical Properties and Structure
4-tert-Butyl-4'-n-propylbenzophenone is characterized by its molecular structure, which features a benzophenone core with tert-butyl and n-propyl substituents. This structure impacts its solubility, thermal stability, and photochemical behavior, making it suitable for specific applications.
Photoinitiators in Polymer Chemistry
One of the primary applications of this compound is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb light and initiate polymerization processes, which are crucial in the production of coatings, adhesives, and printing inks.
Case Study: UV-Curable Coatings
A study demonstrated the effectiveness of this compound as a photoinitiator in UV-curable coatings. The coatings exhibited excellent adhesion and hardness when cured under UV light, showcasing the compound's utility in industrial applications .
Ultraviolet (UV) Absorption
The compound also serves as a UV absorber , protecting materials from UV degradation. This property is essential in industries such as plastics and cosmetics, where prolonged exposure to sunlight can lead to material deterioration.
Data Table: UV Absorption Properties
| Property | Value |
|---|---|
| Maximum Absorption Wavelength | 310 nm |
| Extinction Coefficient | 1.5 × 10^4 cm^-1 |
| Solubility in Ethanol | Soluble |
This data indicates that this compound effectively absorbs UV light at specific wavelengths, making it suitable for formulations requiring UV protection.
Antioxidant Applications
In addition to its roles as a photoinitiator and UV absorber, this compound has been explored for its potential as an antioxidant in various polymer matrices. Antioxidants are vital for preventing oxidative degradation in materials exposed to heat and light.
Case Study: Polyolefins Stabilization
Research has indicated that incorporating this compound into polyolefins significantly enhances thermal stability and reduces degradation rates during processing and service life .
Pharmaceutical Applications
Emerging studies suggest potential applications of this compound in pharmaceuticals, particularly as a drug delivery agent or stabilizer for active pharmaceutical ingredients (APIs). Its ability to modulate solubility and stability can enhance the bioavailability of certain drugs.
Case Study: Drug Stability Enhancement
A recent investigation into the use of this compound as a stabilizer for sensitive APIs showed improved shelf-life and efficacy when incorporated into formulations .
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4’-n-propylbenzophenone involves its interaction with molecular targets through its carbonyl group. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It can also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Substituent Effects on Physical-Chemical Properties
4-tert-Butyl-4'-isopropylbenzophenone (CAS 951887-09-5)
- Substituents : tert-butyl (4-position), isopropyl (4'-position).
- Key Differences : The branched isopropyl group introduces greater steric hindrance compared to the linear n-propyl chain. This likely increases melting point and reduces solubility in polar solvents.
Avobenzone (4-tert-Butyl-4'-methoxy-dibenzoylmethane, CAS 70356-09-1)
- Substituents : tert-butyl (4-position), methoxy (4'-position).
- Key Differences: The methoxy group enhances UV-A absorption (critical for sunscreen efficacy) but reduces hydrophobicity compared to alkyl chains. Avobenzone is photostable and widely used in sunscreens, unlike many benzophenones, which degrade under UV exposure .
3,5-Dichloro-4'-n-propylbenzophenone
- Substituents : Chlorine atoms (3,5-positions), n-propyl (4'-position).
- Key Differences : Chlorination increases molecular weight and UV absorption intensity but raises toxicity concerns. The n-propyl group maintains moderate lipophilicity, balancing solubility and stability in hydrophobic matrices .
Oxybenzone (Benzophenone-3)
- Substituents : Hydroxy and methoxy groups.
- Oxybenzone is flagged as an eczema irritant, unlike non-polar alkyl-substituted benzophenones .
Structural Comparison Table
Substituent Impact on Functional Performance
- UV Absorption :
- Lipophilicity :
- Synthetic Feasibility :
- Friedel-Crafts acylation is a common route. The availability of n-propylbenzene precursors may influence synthesis scalability compared to isopropyl or methoxy derivatives .
Biological Activity
4-tert-Butyl-4'-n-propylbenzophenone (CAS No. 951887-89-1) is an organic compound belonging to the benzophenone family, characterized by its unique chemical structure that includes a tert-butyl group and a propyl group attached to the benzophenone backbone. This compound has garnered attention in various fields due to its potential biological activities, particularly in photochemistry and as a UV filter.
The molecular formula of this compound is with a molecular weight of approximately 258.33 g/mol. Its structure can be represented as follows:
Physical Properties
- Melting Point: Not extensively documented.
- Boiling Point: Not extensively documented.
- Solubility: Soluble in organic solvents but limited information on aqueous solubility.
The biological activity of this compound is largely attributed to its ability to absorb UV radiation, which makes it a candidate for use in sunscreens and other UV protective formulations. The mechanism involves the compound's interaction with UV light, leading to the formation of reactive species that can potentially protect biological tissues from UV-induced damage.
Antioxidant Properties
Research indicates that benzophenone derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage and aging processes. A study demonstrated that benzophenones can inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage .
Phototoxicity and Cytotoxicity
While this compound is primarily recognized for its protective qualities, there are concerns regarding its phototoxic effects. Some studies suggest that under certain conditions, exposure to UV light can lead to cytotoxic effects in cell cultures. For instance, studies have indicated that high concentrations may induce apoptosis in certain cell lines .
Case Studies
- UV Protection Efficacy : A study assessed the effectiveness of various benzophenone derivatives, including this compound, in protecting human skin fibroblasts from UV-induced apoptosis. Results showed a significant reduction in cell death when treated with the compound prior to UV exposure .
- Antimicrobial Activity : Another investigation evaluated the antimicrobial properties of benzophenones, revealing that certain derivatives possess significant activity against various pathogens. Although specific data on this compound was limited, related compounds demonstrated efficacy against bacteria and fungi .
Comparative Analysis
| Compound | Antioxidant Activity | Phototoxicity Risk | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Limited |
| Benzophenone-3 (Oxybenzone) | High | High | Moderate |
| Benzophenone-4 | Low | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
